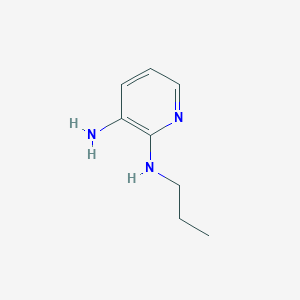

N2-Propylpyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-propylpyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-5-10-8-7(9)4-3-6-11-8/h3-4,6H,2,5,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOGACEAYALGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N2 Propylpyridine 2,3 Diamine and Its Analogues

Direct Amination Approaches to Pyridine (B92270) Diamine Scaffolds

Direct amination methods provide a straightforward route to pyridine diamine structures by forming carbon-nitrogen bonds directly on the pyridine ring. These approaches are often favored for their efficiency and atom economy.

Nucleophilic Aromatic Substitution of Halopyridines with Amines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted pyridines. youtube.comsci-hub.se In this reaction, a nucleophile, such as an amine, displaces a halide on the pyridine ring. The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the electronic nature of the pyridine ring. youtube.com

The reaction of a 2-halopyridine with an amine can proceed to form the corresponding 2-aminopyridine (B139424) derivative. youtube.com For the synthesis of N2-propylpyridine-2,3-diamine, a suitable starting material would be a 2-halo-3-aminopyridine, which can then react with propylamine (B44156). The reaction is typically carried out by heating the reactants, sometimes in the presence of a base to neutralize the hydrogen halide formed. youtube.com The reactivity of the halopyridine leaving group generally follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions and is a hallmark of the addition-elimination mechanism of SNAr. youtube.com

Microwave irradiation has been shown to dramatically decrease the reaction times for nucleophilic aromatic substitution on halopyridines. sci-hub.se

Table 1: Nucleophilic Aromatic Substitution of Halopyridines

| Starting Material | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Amine | 2-Aminopyridine derivative | Heat | - | youtube.com |

| 3-Amino-2-chloropyridine (B31603) | Aqueous Ammonia (B1221849) | 2,3-Diaminopyridine (B105623) | 130°C, 20 hours | 57% (reported) | orgsyn.org |

| 2-Iodopyridine | Phenylthiolate | 2-(Phenylthio)pyridine | Microwave, 100°C, 0.5-3 min | Quantitative | sci-hub.se |

This table is interactive. Click on the headers to sort the data.

Transition Metal-Catalyzed Amination Reactions (e.g., Palladium, Copper)

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-N bonds. Palladium and copper catalysts are particularly effective for the amination of aryl and heteroaryl halides.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the synthesis of arylamines. This methodology has been successfully applied to the synthesis of N3-substituted-2,3-diaminopyridines from 3-halo-2-aminopyridines. nih.govnih.gov The choice of ligand is crucial for the success of these reactions, with RuPhos and BrettPhos being identified as effective ligands for secondary and primary amines, respectively. nih.gov These reactions typically employ a palladium precatalyst and a base, such as LiHMDS (lithium bis(trimethylsilyl)amide). nih.govnih.gov

Copper-Catalyzed Amination: Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods. Copper nanoparticles (CuNPs) and copper-containing metal-organic frameworks (Cu-MOFs) have been shown to be effective catalysts for the amination of 2-halopyridines. researchgate.netresearchgate.net These reactions often require a ligand, such as L-proline or 2-isobutyrylcyclohexanone, to achieve good yields. researchgate.netresearchgate.net The reactivity of the halopyridine is generally higher for iodopyridines compared to bromopyridines. researchgate.net

Table 2: Transition Metal-Catalyzed Amination of Halopyridines

| Catalyst System | Substrate | Amine | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd-precatalyst/RuPhos | 3-Bromo-2-aminopyridine | Secondary Amines | N3-substituted-2,3-diaminopyridine | - | nih.gov |

| Pd-precatalyst/BrettPhos | 3-Bromo-2-aminopyridine | Primary Amines | N3-substituted-2,3-diaminopyridine | - | nih.gov |

| Cu-MOF/L-proline | 2-Iodopyridine | n-Octylamine | N-Octyl-2-aminopyridine | up to 75% | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Reductive Synthesis Pathways

Reductive methods offer an alternative approach to constructing pyridine diamines, typically by the reduction of nitro or azido (B1232118) groups.

Catalytic Hydrogenation of Nitro-Substituted Pyridine Precursors

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. commonorganicchemistry.com The synthesis of 2,3-diaminopyridine can be achieved through the catalytic reduction of 2-amino-3-nitropyridine (B1266227) or 3-amino-2-nitropyridine. orgsyn.org Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. commonorganicchemistry.comgoogle.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. google.com One advantage of this method is the high yield and purity of the product. google.com For instance, the catalytic hydrogenation of 2,3-dinitropyridine (B76908) using a palladium on carbon catalyst has been reported to produce 2,3-diaminopyridine. google.com

The synthesis of the nitropyridine precursors is a critical step. For example, 2-amino-3-nitropyridine can be prepared by the nitration of 2-aminopyridine, although this often results in a mixture of isomers that require separation. orgsyn.org An alternative route involves the bromination of 2-aminopyridine to give 2-amino-5-bromopyridine (B118841), followed by nitration to 2-amino-5-bromo-3-nitropyridine (B172296), and subsequent reduction. orgsyn.org

Table 3: Catalytic Hydrogenation of Nitro-Substituted Pyridines

| Starting Material | Catalyst | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dinitropyridine | Pd/C | 2,3-Diaminopyridine | H₂, Heat | High | google.com |

| 3-Amino-2-nitropyridine | - | 2,3-Diaminopyridine | Catalytic Reduction | Good | orgsyn.org |

| 2,3-Diamino-5-bromopyridine (B182523) | 5% Pd/SrCO₃ | 2,3-Diaminopyridine | H₂, 4% NaOH | - | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

Chemical Reduction Methods for Nitro or Azido Pyridines

In addition to catalytic hydrogenation, nitro groups can be reduced to amines using various chemical reducing agents. commonorganicchemistry.com These methods are often useful when other functional groups in the molecule are sensitive to hydrogenation conditions.

Common reducing agents for nitro groups include:

Iron (Fe) in the presence of an acid, such as acetic acid or hydrochloric acid, provides a mild and selective reduction. commonorganicchemistry.comresearchgate.net

Tin(II) chloride (SnCl₂) is another mild reagent for the reduction of nitro groups. commonorganicchemistry.com

Sodium dithionite (B78146) (Na₂S₂O₄) can also be employed for this transformation.

Zinc (Zn) in acidic conditions is an effective reducing agent. commonorganicchemistry.com

The reduction of 2-amino-3-nitropyridine with iron and aqueous acidified ethanol (B145695) or tin and hydrochloric acid has been used to prepare 2,3-diaminopyridine. orgsyn.org Similarly, the reduction of 2-amino-5-bromo-3-nitropyridine with iron and hydrochloric acid affords 2,3-diamino-5-bromopyridine in good yield. researchgate.net

Azido pyridines can also serve as precursors to aminopyridines through reduction, often achieved with reagents like triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation.

Table 4: Chemical Reduction of Nitro Pyridines

| Starting Material | Reducing Agent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-3-nitropyridine | Fe/Acidified Ethanol | 2,3-Diaminopyridine | - | - | orgsyn.org |

| 2-Amino-3-nitropyridine | Sn/HCl | 2,3-Diaminopyridine | - | - | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

Derivatization Strategies for N2-Propyl Functionalization

Once the pyridine-2,3-diamine scaffold is obtained, the N2-propyl group can be introduced through various derivatization strategies.

Reductive Amination: Reductive amination is a highly effective method for the formation of amines from carbonyl compounds and amines. wikipedia.orgmasterorganicchemistry.com In this case, pyridine-2,3-diamine can be reacted with propanal in the presence of a reducing agent to form this compound. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the desired amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The reaction is often carried out as a one-pot procedure. wikipedia.org

N-Alkylation: Direct N-alkylation of pyridine-2,3-diamine with a propyl halide (e.g., propyl bromide or propyl iodide) is another potential route. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, and the possibility of alkylation at both the N2 and N3 positions, resulting in a mixture of products. google.com

Table 5: Derivatization of Pyridine-2,3-diamine

| Starting Material | Reagent(s) | Method | Product | Reference |

|---|---|---|---|---|

| Pyridine-2,3-diamine | Propanal, Reducing Agent (e.g., NaBH₃CN) | Reductive Amination | This compound | wikipedia.orgmasterorganicchemistry.com |

This table is interactive. Click on the headers to sort the data.

Selective N-Alkylation Techniques for Pyridine-2,3-diamine

The selective introduction of an alkyl group, such as a propyl chain, onto one specific nitrogen atom of pyridine-2,3-diamine is a significant synthetic challenge. The molecule presents three potential sites for alkylation: the two primary amino groups at the C2 and C3 positions, and the endocyclic pyridine nitrogen. The nucleophilicity of these sites must be carefully managed to achieve regioselectivity.

The N2 amino group is generally considered less nucleophilic than the N3 amino group due to the delocalization of its lone pair of electrons into the aromatic pyridine ring. arkat-usa.org This inherent electronic difference is a key factor that can be exploited for selective alkylation. Direct alkylation with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) would likely lead to a mixture of products, including N3-alkylation, N,N-dialkylation, and alkylation of the pyridine nitrogen, forming a pyridinium (B92312) salt. wikipedia.org

To achieve selective N2-alkylation, protecting group strategies are often considered. One approach involves the initial protection of the more nucleophilic N3-amino group. Following this, alkylation can be directed to the N2 position. Subsequent deprotection would then yield the desired N2-propylated product. Another strategy involves leveraging the distinct reactivity of N-aminopyridinium salts, which can serve as effective ammonia surrogates for the synthesis of secondary amines through self-limiting alkylation chemistry. chemrxiv.org While not directly applied to pyridine-2,3-diamine in the cited literature, this methodology offers a potential pathway where the diamine could be converted into a transient pyridinium ylide intermediate to control the site of alkylation. chemrxiv.org

Furthermore, transition-metal-free direct N-alkylation using alcohols, mediated by pyridine as a hydrogen shuttle, presents a "borrowing hydrogen" methodology that could be adapted for this purpose. rsc.org This method avoids the use of harsh alkylating agents and may offer a degree of selectivity based on the specific catalytic cycle and substrate conformation.

Sequential Amination and Alkylation Routes

Constructing the this compound scaffold through a stepwise assembly of the functional groups on the pyridine ring offers an alternative and potentially more controlled synthetic route. This approach avoids the selectivity issues inherent in the direct alkylation of pyridine-2,3-diamine.

One plausible sequence begins with a suitably substituted pyridine, such as 2-chloro-3-nitropyridine. The chloro group can be displaced by propylamine in a nucleophilic aromatic substitution (SNAr) reaction to form N-propyl-3-nitropyridin-2-amine. The subsequent reduction of the nitro group at the C3 position would then yield the target compound, this compound. The reduction of a nitro group on a pyridine ring can be effectively achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media, such as iron in hydrochloric acid. researchgate.netorgsyn.org

Another route involves the amination of 3-amino-2-halopyridine compounds. google.com For instance, 3-amino-2-chloropyridine can be aminated using aqueous ammonia in the presence of a copper catalyst to yield pyridine-2,3-diamine. google.com Following the synthesis of the diamine core, a selective alkylation step, as discussed previously, would be required. Alternatively, starting with 2-chloro-3-aminopyridine, an initial alkylation at the 3-amino position could be envisioned, followed by amination at the 2-position. However, controlling the initial alkylation site would remain a challenge. A phosphorus-mediated amination process, which involves the conversion of a pyridine to a phosphonium (B103445) salt followed by reaction with an amine source, offers a regioselective method for introducing amino groups that could be integrated into a sequential synthesis. nih.govdigitellinc.com

Synthesis of Substituted this compound Derivatives (e.g., Halogenated Analogues)

The synthesis of substituted derivatives, such as halogenated analogues, often starts with a pre-functionalized pyridine ring. The synthesis of 2,3-diamino-5-bromopyridine provides a clear example of this strategy. arkat-usa.orgresearchgate.net This process begins with the bromination of 2-aminopyridine, which preferentially occurs at the 5-position to yield 2-amino-5-bromopyridine. arkat-usa.orgresearchgate.net This intermediate is then nitrated. The nitration of 2-amino-5-bromopyridine proceeds via a 2-nitroamino-5-bromopyridine intermediate, which rearranges to form 2-amino-5-bromo-3-nitropyridine. researchgate.net The final step is the reduction of the nitro group. This reduction is efficiently carried out using iron powder in the presence of hydrochloric acid, affording 2,3-diamino-5-bromopyridine in good yield. researchgate.netorgsyn.org

Table 1: Synthesis of 2,3-diamino-5-bromopyridine

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Bromination | 2-Aminopyridine | Br₂, AcOH | 2-Amino-5-bromopyridine | Major product | arkat-usa.org, researchgate.net |

| 2. Nitration | 2-Amino-5-bromopyridine | HNO₃, H₂SO₄, 50-60°C | 2-Amino-5-bromo-3-nitropyridine | - | researchgate.net, orgsyn.org |

| 3. Reduction | 2-Amino-5-bromo-3-nitropyridine | Fe, HCl, H₂O, EtOH, heat | 2,3-Diamino-5-bromopyridine | 78% | researchgate.net |

Once the halogenated diamine (2,3-diamino-5-bromopyridine) is synthesized, the introduction of the N2-propyl group would follow the principles of selective N-alkylation or sequential routes as previously described. The presence of the bromine atom may influence the electronic properties and reactivity of the amine groups, potentially altering the selectivity of the alkylation step. Alternatively, a sequential route could be employed starting from a halogenated 2-chloropyridine derivative.

Optimization of Reaction Conditions and Yields for Academic Syntheses

The optimization of reaction conditions is crucial for maximizing yields and purity in the academic synthesis of this compound and its analogues. Key parameters that are typically varied include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of reagents.

For sequential amination and reduction routes, the choice of catalyst and reaction conditions for the reduction of the nitro group is critical. While iron in acidic media is effective, catalytic hydrogenation using palladium, platinum, or Raney nickel offers an alternative that may proceed under milder conditions and result in cleaner reaction profiles. google.com A patent describes the preparation of 2,3-diaminopyridine from 2,3-dinitropyridine using a palladium-carbon catalyst with hydrogen gas at 50°C, highlighting a method that is rapid and energy-efficient. google.com

In the case of N-alkylation reactions, optimization involves finding a balance between reactivity and selectivity. For instance, in the alkylation of N-aminopyridinium salts, studies have shown that the choice of base (e.g., Cs₂CO₃) and solvent (e.g., CH₃CN) significantly impacts the yield of the secondary amine product. chemrxiv.org Similarly, for palladium-catalyzed allylic amination, a related transformation, extensive screening of catalyst loading, solvents (e.g., THF, DME), and additives (e.g., acids or bases) was performed to achieve high yields and enantioselectivity. nih.gov These studies demonstrate that a systematic approach to varying reaction parameters is essential for success.

Table 2: Example of Reaction Optimization for a Related Pyridine Functionalization

| Entry | Catalyst Loading (mol %) | Solvent | Additive | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2.5 | THF | None | 65 | 95 | nih.gov |

| 2 | 2.5 | THF | 20 mol % PhCO₂H | 64 | 95 | nih.gov |

| 3 | 2.5 | THF | 20 mol % Cs₂CO₃ | 69 | 95 | nih.gov |

| 4 | 5.0 | THF | None | 86 | 95 | nih.gov |

| 5 | 2.5 | DME | None | 54 | 88 | nih.gov |

Data from a Pd-catalyzed asymmetric allylic amination, illustrating typical optimization parameters.

The principles demonstrated in these optimizations—such as adjusting catalyst loading, screening solvents, and using additives to modulate reactivity—are directly applicable to the challenges of synthesizing this compound, whether through direct alkylation or sequential strategies. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of N2 Propylpyridine 2,3 Diamine

Cyclocondensation Reactions of the Diamine Moiety

The 1,2-diamine functionality on the pyridine (B92270) ring of N2-Propylpyridine-2,3-diamine serves as a versatile precursor for the synthesis of various fused heterocyclic systems. These reactions, known as cyclocondensation reactions, involve the formation of a new ring by reacting the diamine with a suitable bifunctional electrophile.

Formation of Fused Heterocyclic Systems (e.g., Imidazopyridines, Azabenzimidazoles)

Imidazopyridines are a significant class of nitrogen-fused heterocycles that are widely recognized in medicinal chemistry for their diverse biological activities. nih.gove3s-conferences.org The synthesis of imidazo[1,2-a]pyridines, a prominent member of this family, often starts from 2-aminopyridines. nih.gov Various synthetic strategies have been developed to construct the imidazopyridine scaffold, including multicomponent reactions, oxidative coupling, and cyclization reactions. e3s-conferences.orgbeilstein-journals.org

One common approach involves the reaction of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound. e3s-conferences.org More contemporary methods utilize transition-metal-catalyzed reactions, such as copper-catalyzed domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes. beilstein-journals.org The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based multicomponent reaction, is another efficient method for synthesizing imidazo[1,2-a]pyridines functionalized with various groups, including azides. mdpi.com

The general mechanism for the formation of imidazopyridines from 2-aminopyridines typically involves the initial formation of a pyridinium (B92312) salt intermediate, which then undergoes in situ cyclization. e3s-conferences.org The reaction conditions and catalysts can be varied to optimize the yield and accommodate a wide range of substrates with different functional groups. nih.govbeilstein-journals.org

Table 1: Examples of Imidazopyridine Synthesis Methods

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 2-Aminopyridines, Propargyl alcohols | NaIO₄/TBHP | C3-carbonylated imidazo[1,2-a]pyridines | nih.gov |

| 2-Aminopyridines, α-Halogenated carbonyl compounds | Ethanol (B145695), 60°C | 2-Phenyl-imidazopyridine | e3s-conferences.org |

| Aldehydes, 2-Aminopyridines, Terminal alkynes | CuI, NaHSO₄·SiO₂ | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Aldehyde/Ketone, Amidine, Isocyanide | Lewis or Brønsted acid | Imidazo[1,2-a]pyridines | mdpi.com |

Reactions with Carbonyl Compounds (Aldehydes, Ketones, Diketones)

The reaction of diamines with carbonyl compounds like aldehydes and ketones is a fundamental transformation that leads to the formation of imines, also known as Schiff bases. researchgate.netwikipedia.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction is a critical parameter, with optimal rates often observed around a pH of 5. libretexts.org

In the context of this compound, the two amino groups can react with carbonyl compounds. With diketones or other bifunctional carbonyl compounds, this can lead to the formation of larger heterocyclic structures. The reactivity of aldehydes and ketones towards nucleophilic attack by amines is a well-established principle in organic chemistry. masterorganicchemistry.comksu.edu.sa The presence of the electron-donating propylamino group can influence the nucleophilicity of the adjacent amino group in this compound.

The formation of Schiff bases is a reversible process, and the resulting imines can be hydrolyzed back to the starting amine and carbonyl compound under acidic conditions. libretexts.org However, the Schiff bases derived from certain reagents can be stable, crystalline solids, which are useful for the characterization of the parent carbonyl compounds. libretexts.org

Synthesis of Pyridopyrimidine Derivatives

Pyridopyrimidines are bicyclic heterocyclic compounds containing both a pyridine and a pyrimidine (B1678525) ring. pharmascholars.comrjptonline.org These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. rjptonline.orgnih.gov Several synthetic strategies exist for the construction of the pyrido[2,3-d]pyrimidine (B1209978) ring system, a common isomer. rjptonline.org

A frequent approach involves starting with an appropriately substituted aminopyridine or aminopyrimidine and building the second ring onto it. For instance, starting from a 4-aminopyrimidine, the pyridine ring can be formed through various cyclization strategies. rjptonline.org One-pot, three-component reactions involving 4-aminopyrimidines, aromatic aldehydes, and active methylene (B1212753) compounds are an efficient method for synthesizing pyrido[2,3-d]pyrimidines. rjptonline.org

Another strategy begins with a substituted pyridine derivative. For example, 2-aminonicotinonitrile can be acylated or subjected to a thioacylation process, followed by intramolecular heterocyclization to yield pyrido[2,3-d]pyrimidines. nih.gov The specific reagents and reaction conditions determine the final substitution pattern of the resulting pyridopyrimidine.

Table 2: General Strategies for Pyrido[2,3-d]pyrimidine Synthesis

| Starting Material Type | General Reaction | Resulting Structure | Reference |

| 4-Aminopyrimidine | Reaction with a three-carbon unit | Pyrido[2,3-d]pyrimidine | rjptonline.org |

| 4-Aminopyrimidine, Aldehyde, Active Methylene Compound | One-pot three-component reaction | Substituted Pyrido[2,3-d]pyrimidines | rjptonline.org |

| o-Aminonicotinonitrile | Acylation/Thioacylation followed by cyclization | Pyrido[2,3-d]pyrimidines | nih.gov |

| 2,4,6-Triaminopyrimidine, Nitromalonaldehyde | Condensation and reduction | 2,4-Diaminopyrido[2,3-d]pyrimidine | nih.gov |

Amine-Based Functionalization

The presence of two primary amine groups in this compound allows for a variety of functionalization reactions targeting these nucleophilic centers.

Schiff Base Condensation and Imino Formation

As previously mentioned, primary amines readily react with aldehydes and ketones to form Schiff bases, which contain a C=N double bond (imine). researchgate.netwikipedia.org This reaction is a versatile method for introducing a wide range of substituents onto the diamine core. The formation of a Schiff base involves a condensation reaction where a molecule of water is eliminated. oiccpress.com

The reaction of this compound with an aldehyde or ketone would result in the formation of an imine at one or both of the amino groups. The specific product would depend on the stoichiometry of the reactants and the reaction conditions. The formation of Schiff bases is a common strategy in coordination chemistry to create ligands for metal complexes. wikipedia.org For example, Schiff bases derived from 2,3-diaminopyridine (B105623) have been used to synthesize copper (II) and nickel (II) complexes. oiccpress.com

Acylation and Sulfonylation of Amine Groups

The primary amine groups of this compound are nucleophilic and can react with acylating and sulfonylating agents. Acylation, the introduction of an acyl group (R-C=O), is typically achieved using acyl chlorides or anhydrides. This reaction would result in the formation of an amide linkage.

Sulfonylation involves the reaction of the amine with a sulfonyl halide (e.g., a sulfonyl chloride, R-SO₂-Cl) in the presence of a base to form a sulfonamide. These reactions are standard transformations in organic synthesis and provide a means to modify the electronic and steric properties of the diamine. The specific conditions for these reactions, such as the choice of solvent and base, would need to be optimized for this compound.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The pyridine ring's reactivity is significantly modulated by the two strongly activating amino substituents. These groups increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. Conversely, they decrease the ring's inherent susceptibility to nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr)

The -NH2 and -NH-propyl groups are powerful activating ortho-, para-directing groups. In contrast, the ring nitrogen atom is deactivating and acts as a meta-director. libretexts.org The concerted effect of these groups makes the pyridine ring in this compound highly activated towards electrophiles, preferentially at the C4 and C6 positions, which are ortho and para to the amino groups. However, the C5 position is also activated, being para to the C2-propylamino group and ortho to the C3-amino group, while being meta to the deactivating ring nitrogen.

Studies on related aminopyridines show that electrophilic substitution is facile. For instance, 2,4-diaminopyridine undergoes C-benzylation with phenolic Mannich bases to yield 3-benzyl and 3,5-disubstituted products. nih.gov Halogenation also readily occurs on the activated ring. nih.gov For this compound, electrophilic attack is predicted to occur primarily at the C5 position, driven by the strong directing power of the two amino groups and the relative deactivation of other sites by the ring nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

Unsubstituted pyridine can undergo nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the ring nitrogen. sanfoundry.comwikipedia.org However, the presence of the two powerful electron-donating amino groups in this compound significantly increases the electron density of the ring system, thereby deactivating it towards nucleophilic attack. Therefore, direct SNAr reactions on the hydrocarbon positions of the ring are generally unfavorable.

Nucleophilic substitution becomes feasible if a good leaving group, such as a halogen, is present on the ring. Modern cross-coupling methods, such as palladium-catalyzed C-N coupling, have proven effective for the synthesis of N3-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridine precursors, demonstrating a viable pathway for what is formally a nucleophilic substitution. nih.gov

| Reaction Type | Reagent/Conditions | Predicted Major Product | Rationale/Comments |

|---|---|---|---|

| Electrophilic: Nitration | HNO3/H2SO4 | 5-Nitro-N2-propylpyridine-2,3-diamine | The amino groups strongly direct electrophiles. The C5 position is activated and meta to the ring nitrogen. |

| Electrophilic: Bromination | Br2/FeBr3 or NBS | 5-Bromo-N2-propylpyridine-2,3-diamine | Halogenation is a common electrophilic substitution for activated pyridines. nih.gov The C5 position is the most likely site of attack. |

| Nucleophilic (on halo-derivative) | Nu:- (e.g., RO-, R2NH) on a 5-halo-N2-propylpyridine-2,3-diamine | 5-Substituted-N2-propylpyridine-2,3-diamine | The electron-donating amino groups make SNAr on the unsubstituted ring unlikely. A leaving group is required. |

| Palladium-catalyzed Amination (on halo-derivative) | R'NH2, Pd catalyst (e.g., BrettPhos), base | N-Substituted derivatives | Represents a modern method for forming C-N bonds on halo-aminopyridines. nih.gov |

Transformations Involving the Propyl Side Chain

The N-propyl side chain offers additional sites for chemical modification, primarily at the secondary amine nitrogen and, to a lesser extent, the aliphatic propyl group itself.

The nitrogen atom of the propylamino group is nucleophilic and can participate in reactions with various electrophiles. For example, it can be acylated by reaction with acyl chlorides or anhydrides to form the corresponding amide, or further alkylated with alkyl halides. nih.gov

The propyl group itself is generally less reactive, but the C-H bonds alpha to the nitrogen (the N-CH2- carbon) are susceptible to oxidative cleavage. Oxidative N-dealkylation is a known chemical and metabolic pathway that would cleave the propyl group, yielding 2,3-diaminopyridine and propionaldehyde. researchgate.netnih.gov This transformation can be achieved using various chemical, catalytic, or enzymatic methods. nih.govresearchgate.net

Another key transformation involving the wider molecular structure is the oxidation of the pyridine ring nitrogen to form this compound N-oxide. This reaction, typically carried out with a peracid, fundamentally alters the electronic properties of the pyridine ring, making the C4 and C6 positions more susceptible to nucleophilic attack. wikipedia.orgscripps.edu

| Transformation Type | Reagent/Conditions | Product | Description |

|---|---|---|---|

| N-Acylation | Acetyl chloride, base | N-(3-amino-2-(propylamino)pyridin-2-yl)acetamide | The nucleophilic secondary amine reacts with an acylating agent to form an amide. |

| Oxidative N-Dealkylation | Oxidizing agent (e.g., H2O2 with metal catalyst) | 2,3-Diaminopyridine + Propionaldehyde | Cleavage of the N-propyl bond via oxidation at the alpha-carbon. researchgate.net |

| Pyridine N-Oxidation | Peracid (e.g., m-CPBA) | This compound N-oxide | Oxidation occurs at the pyridine ring nitrogen, activating the ring for further reactions. wikipedia.org |

| Reductive Amination (of the primary amine) | Aldehyde/Ketone, reducing agent (e.g., NaBH3CN) | N3-alkyl-N2-propylpyridine-2,3-diamine | The primary amino group at C3 can be alkylated via reductive amination. |

Coordination Chemistry of N2 Propylpyridine 2,3 Diamine As a Ligand

The unique structural features of N2-Propylpyridine-2,3-diamine make it an interesting candidate for the study of coordination chemistry. Its ability to form stable complexes with various metal ions is rooted in its inherent ligand design principles and chelation capabilities.

Ligand Design Principles and Chelation Properties

The effectiveness of this compound as a ligand is largely attributed to the presence of multiple donor atoms and its capacity to form chelate rings with a central metal ion.

This compound possesses three potential nitrogen donor atoms that can coordinate with a metal center. These include the nitrogen atom of the pyridine (B92270) ring and the two nitrogen atoms of the diamine group. The pyridine nitrogen, being part of an aromatic system, presents a distinct electronic environment compared to the sp3-hybridized amine nitrogens. This combination of different types of nitrogen donors allows for the formation of stable chelate rings, which are thermodynamically more favorable than complexes formed with comparable monodentate ligands. The arrangement of these donor atoms allows the ligand to potentially act in a bidentate or tridentate fashion, creating five- or six-membered chelate rings with a coordinated metal ion.

Steric and Electronic Effects of the Propyl Substituent on Coordination

The propyl group attached to one of the amine nitrogens introduces specific steric and electronic effects that influence the coordination behavior of the ligand.

Electronically, the propyl group is an alkyl group, which is generally considered to be electron-donating. This inductive effect increases the electron density on the substituted amine nitrogen, enhancing its basicity and, consequently, its ability to donate its lone pair of electrons to a metal ion. This can lead to stronger coordination with that particular nitrogen atom.

Formation of Metal Complexes

The versatile nature of this compound as a ligand allows for the synthesis of a variety of transition metal complexes.

Synthesis of Transition Metal Complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II), Ru(II), Pd(II))

The synthesis of transition metal complexes with this compound can generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, complexes of copper(II) can be prepared by reacting this compound with copper(II) salts like copper(II) chloride or copper(II) acetate (B1210297) in a solvent such as ethanol (B145695) or methanol. rsc.orgresearchgate.netnih.govnih.gov Similarly, zinc(II) complexes can be synthesized using zinc(II) nitrate (B79036) or zinc(II) acetate. nih.govacs.org Cobalt(II) complexes are often prepared from cobalt(II) chloride or acetate. researchgate.netrsc.orgmdpi.com For the synthesis of nickel(II) complexes, nickel(II) chloride or bromide are common starting materials. researchgate.netnih.govnih.gov Palladium(II) and ruthenium(II) complexes can be synthesized from precursors like palladium(II) chloride and ruthenium(II) chloride, respectively. nih.govmdpi.com The reaction conditions, such as temperature and reaction time, can be optimized to obtain the desired product in good yield. The resulting complexes can often be isolated as crystalline solids by filtration or evaporation of the solvent.

A general synthetic route is depicted below:

MCl₂ + n(this compound) → [M(this compound)n]Cl₂ (where M = Cu(II), Zn(II), Co(II), Ni(II), Pd(II); n = stoichiometry)

For Ru(II), a common precursor is [Ru(bpy)₂Cl₂], which would react with the ligand to form a mixed-ligand complex. mdpi.com

Characterization of Stoichiometry and Oxidation States in Complexes

Once synthesized, the stoichiometry and oxidation state of the metal in the complexes are determined using a combination of analytical techniques. Elemental analysis provides the empirical formula of the complex, which helps in determining the ratio of metal to ligand. nih.gov Mass spectrometry can be used to determine the molecular weight of the complex, further confirming its stoichiometry.

The following table summarizes the expected oxidation states and coordination numbers for complexes with this compound, assuming it acts as a bidentate or tridentate ligand.

| Metal Ion | Starting Salt Example | Expected Oxidation State | Possible Coordination Numbers |

| Cu(II) | CuCl₂ | +2 | 4, 5, 6 |

| Zn(II) | Zn(NO₃)₂ | +2 | 4, 5, 6 |

| Co(II) | CoCl₂ | +2 | 4, 6 |

| Ni(II) | NiBr₂ | +2 | 4, 6 |

| Ru(II) | [Ru(bpy)₂Cl₂] | +2 | 6 |

| Pd(II) | PdCl₂ | +2 | 4 |

Investigation of Diverse Coordination Modes

This compound is a flexible ligand that can adopt various coordination modes depending on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. researchgate.netnih.govubc.caacs.org

As a bidentate ligand , it can coordinate to a metal center in two primary ways:

Through the two amine nitrogen atoms, forming a five-membered chelate ring.

Through the pyridine nitrogen and the adjacent amine nitrogen, also forming a five-membered chelate ring.

The presence of the propyl group on one of the amine nitrogens might sterically favor one bidentate mode over the other.

As a tridentate ligand , it can coordinate through all three nitrogen atoms, forming two fused five-membered chelate rings. wikipedia.org This would result in a stable complex due to the chelate effect. The ability of the ligand to act in a tridentate manner depends on the size and preferred geometry of the metal ion. For metals that favor octahedral geometry, such as Co(II) and Ni(II), a tridentate coordination mode is highly plausible. rsc.orgnih.gov

Furthermore, bridging coordination modes are also possible, where the ligand coordinates to two or more metal centers simultaneously. This can lead to the formation of dinuclear or polynuclear complexes. For example, the pyridine nitrogen could coordinate to one metal center while one or both amine nitrogens coordinate to another.

The following table outlines the potential coordination modes of this compound.

| Coordination Mode | Donor Atoms Involved | Potential Chelate Rings |

| Monodentate | Pyridine-N or Amine-N | None |

| Bidentate (N,N'-amine) | N(amine)-C-C-N(amine) | 1 x 5-membered |

| Bidentate (N,N'-py-amine) | N(pyridine)-C-N(amine) | 1 x 5-membered |

| Tridentate (N,N',N'') | N(py), N(amine), N(amine) | 2 x 5-membered (fused) |

| Bridging | Various combinations | Links multiple metal centers |

The rich coordination chemistry of this compound, stemming from its multiple donor sites and the influence of the propyl substituent, makes it a valuable ligand for the design and synthesis of novel transition metal complexes with potentially interesting structural and chemical properties.

Bidentate Coordination Modes

Pyridine-2,3-diamine primarily acts as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the nitrogen atom of the amino group at the 2-position. This forms a stable five-membered chelate ring. google.com This coordination mode is common for ligands with donor atoms in a 1,2-arrangement on an aromatic ring. The N-propylation at the 2-amino position in this compound is expected to enhance the steric bulk near one of the coordination sites, which could influence the stability and geometry of the resulting metal complexes compared to the unsubstituted parent ligand.

The crystal structure of pyridine-2,3-diamine reveals that the molecule has approximately Cₛ symmetry. google.com In its metal complexes, it can act as a neutral ligand or, depending on the pH, as an anionic or cationic ligand. google.com The versatility in its protonation state, combined with the two nitrogen donor atoms, allows it to coordinate with a wide range of metal ions.

| Complex | Metal Ion | Coordination Mode | Key Structural Features | Reference |

|---|---|---|---|---|

| Ni(H2dpzpda)22 | Ni(II) | Tridentate (for H2dpzpda) | Octahedral geometry, hydrogen bonding assembles mononuclear units into a 1D chain. | researchgate.net |

| [Pd(L)Cl2] (L = N-((4-(phenylmethoxy)phenyl)methyl)-2-pyridinemethanamine) | Pd(II) | Bidentate | Square-planar geometry. | nih.gov |

| [Pt(L)Cl2] (L = N-((4-(phenylmethoxy)phenyl)methyl)-2-pyridinemethanamine) | Pt(II) | Bidentate | Assumed square-planar geometry. | nih.gov |

Tridentate and Polydentate Coordination via Derivatives (e.g., Schiff Bases)

The reactivity of the amino groups in pyridine-2,3-diamine allows for the synthesis of Schiff base derivatives, which can act as tridentate or polydentate ligands. Condensation of the diamine with aldehydes or ketones results in the formation of imine (C=N) bonds. nih.govrsc.org These Schiff base ligands can coordinate to metal ions through the pyridine nitrogen, the imine nitrogen, and another donor atom, often from the aldehyde or ketone precursor.

For instance, Schiff bases derived from the condensation of 2,3-diaminopyridine (B105623) with various aldehydes have been shown to form stable complexes with transition metals like Cu(II) and Zn(II). nih.gov The resulting complexes often exhibit enhanced biological activity compared to the free ligands. The formation of these multidentate ligands significantly expands the coordination possibilities of the pyridine-2,3-diamine framework, allowing for the creation of complexes with diverse geometries and properties. The introduction of a propyl group at the N2 position could influence the condensation reaction and the coordination geometry of the resulting Schiff base complex due to steric hindrance.

| Ligand/Complex | Precursors | Metal Ion(s) | Coordination Mode | Key Findings | Reference |

|---|---|---|---|---|---|

| DAPY-{4-NO2Benz} Schiff base complexes | 2,3-diaminopyridine and 4-nitrobenzaldehyde | Cu(II), Zn(II) | Bidentate or Tridentate | Complexes show antibacterial activity. | nih.gov |

| [Cu(L)Cl], [Pd(L)Cl], [Pt(L)Cl] (L = Schiff base from 2-(2'-aminoethyl)pyridine and salicylaldehyde) | 2-(2'-aminoethyl)pyridine and salicylaldehyde (B1680747) | Cu(II), Pd(II), Pt(II) | Tridentate (N,N,O) | Square-planar geometry assigned to the complexes. | core.ac.uk |

| [NiL1], [Ni4L22(μ3-OCH3)2(H2O)2] (H3L1 and H3L2 are unsymmetrical Schiff bases) | 1,3-diamino-2-propanol, o-hydroxyacetophenone, salicylaldehyde or o-vanillin | Ni(II) | Multidentate | Mononuclear and tetranuclear complexes formed via templated synthesis. | rsc.org |

Bridging Ligand Architectures in Polynuclear Complexes

The pyridine-2,3-diamine ligand and its derivatives can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. This can occur through various coordination modes. For example, in a dinuclear complex, the ligand could chelate to one metal center via its bidentate N,N-donor set and simultaneously bond to a second metal center through the exocyclic amino group at the 3-position.

Schiff base derivatives of pyridine-2,3-diamine are particularly effective in forming polynuclear structures. The extended and more rigid framework of these ligands can span multiple metal ions, leading to the formation of di-, tri-, or even higher nuclearity complexes. nih.gov The nature of the metal ion and the specific structure of the Schiff base ligand play a crucial role in determining the final architecture of the polynuclear assembly. The study of dinuclear Pd(I) complexes with bridging allyl and related ligands has shown the importance of understanding such architectures in catalysis. wikipedia.org

Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating Diamine Ligands

The ability of pyridine-diamine based ligands to participate in hydrogen bonding and π-π stacking interactions, in addition to coordination bonds, makes them excellent building blocks for supramolecular assemblies and Metal-Organic Frameworks (MOFs). The amino groups of pyridine-2,3-diamine are effective hydrogen bond donors, while the pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking. nih.gov

Spectroscopic and Structural Characterization Methodologies for N2 Propylpyridine 2,3 Diamine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR for Proton Environment Analysis

The 1H NMR spectrum of N2-Propylpyridine-2,3-diamine is anticipated to display distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the N-propyl group. The chemical shifts of the pyridine ring protons are influenced by the electronic effects of the two amino groups and the propyl substituent.

In the parent compound, 2,3-diaminopyridine (B105623), the aromatic protons typically appear in the range of 6.0-7.5 ppm. For this compound, the protons on the pyridine ring are expected to show a complex splitting pattern due to spin-spin coupling. The introduction of the electron-donating propyl group at the N2 position would likely induce a slight upfield shift for the ring protons compared to the unsubstituted 2,3-diaminopyridine.

The propyl group itself would present three distinct sets of signals:

A triplet corresponding to the terminal methyl (CH3) protons, expected around 0.9-1.0 ppm.

A sextet for the methylene (B1212753) (CH2) protons adjacent to the methyl group, anticipated in the 1.5-1.8 ppm region.

A triplet for the methylene (CH2) protons directly attached to the nitrogen atom, likely appearing further downfield, around 3.0-3.4 ppm, due to the deshielding effect of the adjacent nitrogen.

The protons of the primary amine (NH2) at the C3 position and the secondary amine (NH) at the N2 position would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

Upon complexation with a metal ion, significant changes in the 1H NMR spectrum are expected. The coordination of the pyridine nitrogen and one or both of the amino groups would lead to a general downfield shift of the pyridine ring proton signals due to the deshielding effect of the metal center. nih.gov The extent of this shift would be indicative of the strength of the metal-ligand bond.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 6.0 - 7.5 | m |

| N-CH2-CH2-CH3 | 3.0 - 3.4 | t |

| N-CH2-CH2-CH3 | 1.5 - 1.8 | sext |

| N-CH2-CH2-CH3 | 0.9 - 1.0 | t |

| NH | Variable | br s |

| NH2 | Variable | br s |

13C NMR for Carbon Skeleton Elucidation

The 13C NMR spectrum provides a map of the carbon framework of this compound. For the related compound 2,3-diaminopyridine, the carbon signals of the pyridine ring are observed in the aromatic region of the spectrum. nih.gov The introduction of the N-propyl group is expected to have a noticeable effect on the chemical shifts of the ring carbons, particularly C2.

The carbon atoms of the pyridine ring are expected to resonate in the range of 110-160 ppm. The carbon atom C2, being directly attached to the N-propylamino group, would experience a significant shift compared to its position in 2,3-diaminopyridine. The other ring carbons (C3, C4, C5, and C6) would also be affected, though to a lesser extent.

The propyl group will show three distinct signals in the aliphatic region of the spectrum:

The terminal methyl carbon (CH3) is expected to appear at approximately 11-12 ppm.

The central methylene carbon (CH2) should resonate around 22-24 ppm.

The methylene carbon (CH2) bonded to the nitrogen will be the most deshielded of the three, with an expected chemical shift in the range of 45-50 ppm.

Coordination to a metal center would also influence the 13C NMR spectrum, generally causing a downfield shift of the signals for the carbon atoms involved in the coordination.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine Ring Carbons | 110 - 160 |

| N-CH2-CH2-CH3 | 45 - 50 |

| N-CH2-CH2-CH3 | 22 - 24 |

| N-CH2-CH2-CH3 | 11 - 12 |

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the 1H and 13C NMR signals and confirming the structural connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring, as well as between the neighboring methylene and methyl protons of the propyl group. This would be crucial in confirming the integrity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons to which they are attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the pyridine ring and the propyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This technique would be particularly powerful in confirming the position of the propyl group. For example, a correlation between the protons of the N-CH2 group and the C2 carbon of the pyridine ring would provide conclusive evidence for the N2-propylation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and how their vibrational modes are affected by structural changes, such as complexation.

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Shifts

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary and secondary amino groups are expected to appear as distinct bands in the region of 3200-3500 cm-1. The aromatic C-H stretching vibrations of the pyridine ring would be observed around 3000-3100 cm-1, while the aliphatic C-H stretching of the propyl group would appear just below 3000 cm-1.

The C=C and C=N stretching vibrations of the pyridine ring typically give rise to a series of bands in the 1400-1600 cm-1 region. The N-H bending vibrations are expected around 1600 cm-1.

Upon coordination to a metal ion, the vibrational frequencies of the pyridine ring are expected to shift to higher wavenumbers. rsc.org This is a well-established indicator of the coordination of the pyridine nitrogen to a metal center. The positions and shapes of the N-H stretching bands would also be altered upon complexation, providing insight into the involvement of the amino groups in the coordination sphere.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|

| N-H stretch (secondary amine) | 3350 - 3450 |

| N-H stretch (primary amine) | 3250 - 3400 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| C=C and C=N stretch (pyridine ring) | 1400 - 1600 |

| N-H bend | ~1600 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule.

For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly prominent in the Raman spectrum. aps.org The ring breathing mode, a characteristic vibration of the pyridine ring, is typically observed as a strong band around 1000 cm-1. nih.gov The position of this band is sensitive to substitution and coordination.

Upon complexation, shifts in the Raman bands of the pyridine ring can provide further evidence of coordination. researchgate.net The analysis of both IR and Raman spectra allows for a more complete understanding of the vibrational properties of the molecule and its complexes. The low-frequency region of the Raman spectrum can also provide information on the metal-ligand stretching vibrations in the complexes. mdpi.comrsc.org

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of this compound. It provides crucial information for confirming the successful synthesis of the ligand and its subsequent metal complexes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's molecular formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of an exact mass, which can be matched against a calculated theoretical mass to confirm the elemental composition.

For this compound (C₈H₁₃N₃), the theoretical exact mass can be calculated. When analyzed, typically using soft ionization techniques like Electrospray Ionization (ESI), the compound is often observed as its protonated form, [M+H]⁺. The comparison between the experimentally measured exact mass and the calculated mass provides definitive evidence of the compound's identity. For the parent compound, pyridine-2,3-diamine, ESI-QTOF analysis has identified the [M+H]⁺ precursor ion at an m/z of 110.0712737 nih.gov. This high-precision measurement is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

| Compound | Molecular Formula | Adduct | Calculated Exact Mass (Da) | Measured Exact Mass (m/z) | Ionization Mode |

|---|---|---|---|---|---|

| Pyridine-2,3-diamine | C₅H₇N₃ | [M+H]⁺ | 110.0718 | 110.0712737 | Positive ESI |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its potential derivatives or impurities from synthesis.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The components are then separated as they travel through a capillary column, based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which serves as a detector, providing a mass spectrum that acts as a molecular fingerprint. The retention time from the GC and the mass spectrum from the MS together allow for highly confident identification and purity assessment. Studies have demonstrated the successful application of GC-MS for the simultaneous analysis of various pyridine-based nitrogen compounds, achieving high linearity and good recovery rates coresta.org. This methodology can be directly applied to assess the purity of a synthesized batch of this compound, ensuring the absence of starting materials or side-products.

| Parameter | Description |

|---|---|

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (e.g., Single Quadrupole or Tandem MS) |

| Column | Typically a non-polar or medium-polarity capillary column (e.g., HP-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan for identification of unknowns; Selected Ion Monitoring (SIM) for quantification of target analytes |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, provides profound insights into the electronic structure of this compound and its metal complexes. These techniques probe the transitions between electronic energy levels.

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic ligands like this compound, absorption bands are typically due to π → π* transitions within the pyridine ring and n → π* transitions involving the lone pair electrons on the nitrogen atoms researchgate.netresearchgate.net.

Upon coordination to a metal center, the electronic structure of the ligand is perturbed, leading to noticeable changes in its UV-Vis spectrum. The formation of a metal complex often results in a shift of the ligand-centered absorption bands, and frequently, the appearance of new, lower-energy bands acs.org. These new bands can be assigned to metal-to-ligand charge-transfer (MLCT) or ligand-to-metal charge-transfer (LMCT) transitions researchgate.net. By monitoring these spectral changes, UV-Vis spectroscopy serves as a powerful tool to confirm the formation of a complex between this compound and a metal ion and to study the stoichiometry of the resulting species. For example, studies on related diamine compounds show distinct absorption maxima that shift upon incorporation into a polymer or complex, indicating changes in electronic conjugation researchgate.net.

| Transition Type | Typical Wavelength Range (nm) | Description | Reference |

|---|---|---|---|

| π → π | 250 - 350 | Associated with the aromatic pyridine ring system. | researchgate.netresearchgate.net |

| n → π | 300 - 400 | Involves non-bonding electrons on nitrogen atoms. | researchgate.net |

| Charge Transfer (MLCT/LMCT) | > 400 | Appears upon complexation with a transition metal ion. | researchgate.netacs.org |

Photoluminescence Studies of Ligands and Metal Complexes

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, is highly sensitive to the molecular structure and environment. While many organic ligands themselves may be weakly luminescent, their coordination to certain metal ions (particularly d⁶ and d⁸ metals like Ru(II), Ir(III), and Pt(II)) can dramatically enhance emission nih.govmdpi.comrsc.org.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) is the most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, XRD can confirm the connectivity of the propyl group to the nitrogen atom and reveal the conformation of the molecule in the solid state.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇N₃ |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | a = 16.4670(3) Å, c = 3.9064(12) Å |

| Intermolecular Interactions | N—H⋯N hydrogen bonds forming a 3D network |

| Selected Bond Length (N2—C1) | 1.383(2) Å |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in synthetic chemistry, providing crucial validation of a compound's empirical formula. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values serves as strong evidence for the successful synthesis and purity of the target molecule.

In the study of this compound and its coordination complexes, elemental analysis is indispensable for confirming the incorporation of the propyl group onto the pyridine-2,3-diamine scaffold and for determining the stoichiometry of the metal-ligand complexes.

Detailed Research Findings

Due to the absence of specific published elemental analysis data for this compound, this section presents data for a structurally related N-substituted diaminocyclohexane ligand, N,N'-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N'-diacetic acid dihydrochloride (B599025) (H₂bpcd·2HCl), and its lanthanide metal complexes. This provides a representative example of how elemental analysis is used to verify the composition of complex amine ligands and their metallic derivatives.

In the characterization of H₂bpcd·2HCl, elemental analysis was performed to confirm its composition. acs.org The theoretical and experimentally found percentages for Carbon, Hydrogen, and Nitrogen were compared.

Similarly, after synthesizing complexes with lanthanide (Ln) ions such as Lanthanum (La), Neodymium (Nd), and Samarium (Sm), elemental analysis was used to verify the formation of the desired complex ions, which were isolated as PF₆⁻ salts. acs.orgnih.gov The analysis confirms the ratio of the ligand to the metal ion and the presence of any counter-ions or solvent molecules in the crystal lattice. acs.orgnih.gov

The data presented in the interactive table below illustrates the typical results obtained from elemental analysis for the verification of such compounds. The close agreement between the calculated and found percentages for the ligand dihydrochloride salt validates its composition. acs.org

Interactive Data Table: Elemental Analysis of N,N'-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N'-diacetic acid dihydrochloride

| Compound | Element | Calculated (%) | Found (%) | Source(s) |

| N,N'-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N'-diacetic acid dihydrochloride (C₂₂H₃₀Cl₂N₄O₄) | Carbon (C) | 54.44 | 54.33 | acs.org |

| Hydrogen (H) | 6.23 | 6.38 | acs.org | |

| Nitrogen (N) | 11.54 | 11.70 | acs.org |

This analytical technique is a cornerstone for the characterization of newly synthesized ligands and their metal complexes, providing foundational data that supports the structural information obtained from spectroscopic methods.

Theoretical and Computational Studies of N2 Propylpyridine 2,3 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into the electronic structure and energy of the molecule. For a molecule such as N2-Propylpyridine-2,3-diamine, these calculations would be pivotal in understanding its fundamental chemical nature.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The presence of a flexible propyl group attached to one of the amino nitrogens (N2) suggests that the molecule can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the different stable conformers and their relative energies. This is typically done by systematically rotating the single bonds and calculating the energy of each resulting structure. The results would reveal the most likely shapes the molecule adopts under normal conditions.

Table 1: Hypothetical Optimized Geometrical Parameters for a Conformer of this compound (Note: This data is illustrative as no specific literature is available.)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C2-N2 | 1.38 Å |

| Bond Length | N2-C(propyl) | 1.46 Å |

| Bond Length | C2-C3 | 1.41 Å |

| Bond Length | C3-N3 | 1.39 Å |

| Bond Angle | C3-C2-N2 | 121.5° |

| Bond Angle | C2-N2-C(propyl) | 125.0° |

| Dihedral Angle | N3-C3-C2-N2 | 5.0° |

An analysis of the electronic structure would provide a deep understanding of the distribution of electrons within the this compound molecule. This includes the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For this compound, the analysis would likely show the HOMO localized on the electron-rich pyridine (B92270) ring and amino groups, while the LUMO might be distributed over the aromatic system.

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the positions of absorption bands in the IR spectrum. These bands correspond to specific molecular vibrations, such as N-H stretching of the amino groups, C-N stretching, and aromatic ring modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations could be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: This data is illustrative as no specific literature is available.)

| Spectrum | Calculated Peak/Shift | Experimental Peak/Shift | Assignment |

| IR | ~3450 cm⁻¹ | Not Available | N-H stretch (asymmetric) |

| IR | ~3350 cm⁻¹ | Not Available | N-H stretch (symmetric) |

| ¹H NMR | ~7.5 ppm | Not Available | Pyridine ring proton |

| ¹³C NMR | ~150 ppm | Not Available | Pyridine ring carbon (C2) |

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is also instrumental in studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis or its reactions with other molecules.

The synthesis of this compound likely involves the alkylation of pyridine-2,3-diamine with a propyl halide or a related electrophile. Computational methods can be used to model this reaction. This involves locating the transition state structure, which is the highest energy point along the reaction pathway. Characterizing the transition state (e.g., by identifying a single imaginary vibrational frequency) confirms the proposed mechanism and allows for the calculation of the activation energy.

By calculating the energies of the reactants, transition state, and products, a complete energy profile for a reaction can be constructed. This profile illustrates the energy changes that occur as the reaction progresses. For the synthesis of this compound, this would reveal whether the reaction is exothermic or endothermic and provide the height of the energy barrier (activation energy), which determines the reaction rate. Such studies would be crucial for optimizing reaction conditions to improve the yield and efficiency of the synthesis.

Information regarding "this compound" is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the chemical compound "this compound" have yielded no specific results. Consequently, the generation of an article detailing its theoretical and computational studies, including molecular modeling, dynamics simulations for ligand-metal interactions, and supramolecular assemblies, is not possible at this time.

The performed searches, which included terms such as "this compound molecular modeling," "this compound molecular dynamics simulations," "this compound ligand-metal interactions," "this compound supramolecular assemblies," "this compound DFT," and "this compound computational chemistry," did not return any relevant scholarly articles, datasets, or computational studies. This suggests a lack of published research on this specific compound within the public and scientific domains.

Therefore, the requested article, with its detailed sections and data tables on the theoretical and computational aspects of this compound, cannot be provided.

Academic Applications of N2 Propylpyridine 2,3 Diamine in Chemical Research

Catalysis and Organocatalysis

Ligands in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

Research has been conducted on the synthesis of a novel Schiff base ligand derived from the condensation of N2-Propylpyridine-2,3-diamine and 2-hydroxy-5-methoxybenzaldehyde. This Schiff base served as a ligand to create new Copper(II), Platinum(II), and Palladium(II) complexes. The resulting metal complexes were characterized to have a 1:1 metal-to-ligand ratio, and the central metal atom coordinates with the Schiff base through the azomethine nitrogen, phenolic oxygen, and pyridine (B92270) nitrogen. While these complexes were synthesized, their application in metal-catalyzed reactions was not the focus of the study; instead, their biological activity was investigated.

Table 1: Metal Complexes of a Schiff Base Derived from this compound

| Metal Ion | Ligand | Coordination Sites |

|---|---|---|

| Copper(II) | Schiff base of this compound and 2-hydroxy-5-methoxybenzaldehyde | Azomethine nitrogen, phenolic oxygen, pyridine nitrogen |

| Platinum(II) | Schiff base of this compound and 2-hydroxy-5-methoxybenzaldehyde | Azomethine nitrogen, phenolic oxygen, pyridine nitrogen |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-5-methoxybenzaldehyde |

| Copper(II) |

| Platinum(II) |

| Palladium(II) |

Advanced Materials Science

Development of Sensors and Probes

The diaminopyridine framework is a recognized platform for the design of fluorescent chemosensors, particularly for the detection of metal ions. Pyridine derivatives, in general, are utilized in the synthesis of fluorescent sensors for various cations. mdpi.com The strategic placement of amino groups can create specific binding pockets for metal ions, and the electronic properties of the pyridine ring can be modulated to produce a fluorescent response upon binding.

Derivatives of diaminopyridines and diaminopyrimidines have been successfully developed as chemosensors for transition metal ions such as copper (Cu²⁺). nih.govnih.gov For instance, a diaminopyrimidine-based chemosensor was shown to selectively detect Cu²⁺ in aqueous media through both colorimetric and fluorescent changes, forming a 1:1 complex with the metal ion. nih.gov The mechanism often involves a ligand-to-metal charge transfer (LMCT) or a chelation-enhanced fluorescence (CHEF) effect. nih.govmdpi.com In the CHEF mechanism, the binding of a metal ion to the sensor molecule can restrict intramolecular rotation or alter electronic states, leading to a significant increase in fluorescence intensity. mdpi.com

This compound, with its two nitrogen donor atoms, could be functionalized to create selective fluorescent probes. The propyl group on one of the amine nitrogens could influence the sensor's solubility and its binding affinity and selectivity for specific metal ions. The development of such sensors is crucial for monitoring toxic heavy metal ions in environmental samples and for bioimaging applications in living cells. mdpi.comnih.gov

Table 1: Examples of Diaminopyridine-based Chemosensors

| Sensor Type | Analyte Detected | Principle of Detection | Reference |

| Diaminopyrimidine Derivative | Cu²⁺ | Colorimetric and Fluorescence Quenching | nih.gov |

| 2,6-Diaminopyridine Derivative | Transition Metal Ions (e.g., Cu²⁺) | Fluorescence Enhancement | nih.gov |

| 3-Aminopyridine Schiff Base | Cu(II), Al(III), Fe(III) | Spectrophotometric Changes | mdpi.com |

Synthetic Reagents in Organic Chemistry

The unique arrangement of functional groups in this compound makes it a valuable precursor and scaffold in organic synthesis, particularly for the construction of complex heterocyclic systems.

The 2,3-diaminopyridine (B105623) core is a well-established precursor for the synthesis of fused heterocyclic systems, most notably imidazo[4,5-b]pyridines, which are structural analogues of purines and exhibit a wide range of biological activities. nih.gov The condensation of 2,3-diaminopyridines with aldehydes, carboxylic acids, or their derivatives is a common and efficient method to construct the imidazole (B134444) ring fused to the pyridine core. nih.gov

For this compound, the reaction with an aldehyde or carboxylic acid would be expected to proceed via the more nucleophilic primary amino group at the 3-position and the pyridine nitrogen, leading to the formation of an N-substituted imidazo[4,5-b]pyridine. The propyl group at the N2-position would remain as a substituent on the final heterocyclic product, allowing for the systematic modification of the molecule's properties. The synthesis of such complex molecules is of great interest in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov

In modern drug discovery, the use of molecular scaffolds to generate libraries of related compounds for biological screening is a cornerstone strategy. The 2,3-diaminopyridine moiety serves as an excellent scaffold for creating diverse heterocyclic libraries due to the presence of multiple reaction sites. Pyridine and pyrimidine (B1678525) derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds. organic-chemistry.org

This compound can be utilized as a scaffold to build libraries of fused heterocycles such as pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines. rsc.orgnih.govjocpr.com For example, condensation reactions with various dicarbonyl compounds or their equivalents can lead to the formation of a second six-membered ring fused to the pyridine core. The N-propyl group provides a point of diversity that can be varied to explore the structure-activity relationships of the resulting compounds. The generation of such libraries is a key process in the search for new drugs targeting a wide array of diseases. rsc.orgresearchgate.net

Table 2: Examples of Heterocyclic Systems Derived from Diaminopyridine Scaffolds

| Starting Scaffold | Reagent | Resulting Heterocyclic System | Reference |

| 2,3-Diaminopyridine | Aldehydes/Carboxylic Acids | Imidazo[4,5-b]pyridines | nih.gov |

| 2-Aminopyridines | α-Halo Ketones | Imidazo[1,2-a]pyridines | researchgate.net |

| 4-Aminopyrimidine | 1,3-Dicarbonyl Compounds | Pyrido[2,3-d]pyrimidines | jocpr.com |

| 2,3-Diaminopyridine | Phthalic Acid | Pyrimido[2,1-a]isoindole-diones (via multi-step synthesis) | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues for N2 Propylpyridine 2,3 Diamine

Development of More Efficient and Sustainable Synthetic Routes

The advancement of chemical manufacturing increasingly relies on the principles of green chemistry to minimize environmental impact and enhance economic feasibility. Future research in the synthesis of N2-Propylpyridine-2,3-diamine and its derivatives is expected to focus on methodologies that offer higher yields, reduced reaction times, and the use of environmentally benign reagents and solvents.